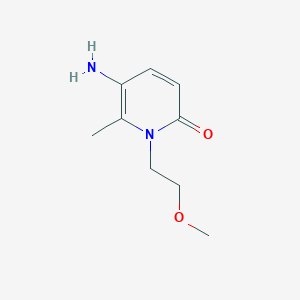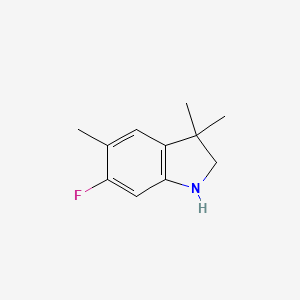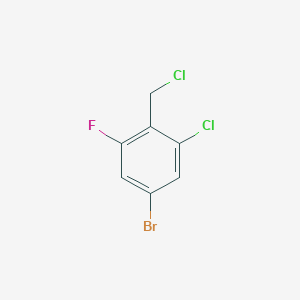
2-(Benzyloxy)-4-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-4-methylpyridin-3-amine is an organic compound that belongs to the class of aminopyridines and derivatives. This compound features a benzyl ether group attached to a pyridine ring, which is further substituted with a methyl group and an amine group. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-methylpyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a suitable benzyl halide reacts with a hydroxyl group on the pyridine ring.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and catalytic processes to enhance yield and efficiency. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the pyridine ring, converting it to a piperidine derivative.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring and the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like benzyl bromide for benzyloxylation and methyl iodide for methylation are frequently employed.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituents introduced.
Scientific Research Applications
2-(Benzyloxy)-4-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research into its potential pharmacological properties, including its role as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether group can act as a protecting group, while the amine group can participate in hydrogen bonding and other interactions. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.
3-(Benzyloxy)pyridin-2-amine: Shares a similar structure but differs in the position of the amine group.
2-(Benzyloxy)ethanol: Contains a benzyloxy group but lacks the pyridine ring and amine group.
Uniqueness
2-(Benzyloxy)-4-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and potential applications in various fields. Its combination of a benzyloxy group, a methyl group, and an amine group makes it a versatile compound for synthetic and research purposes.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-methyl-2-phenylmethoxypyridin-3-amine |
InChI |
InChI=1S/C13H14N2O/c1-10-7-8-15-13(12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9,14H2,1H3 |
InChI Key |
JLGMICXVEPPIJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


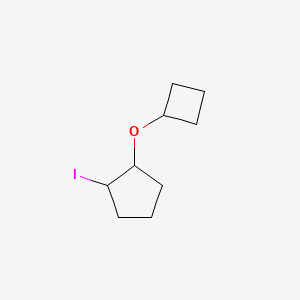
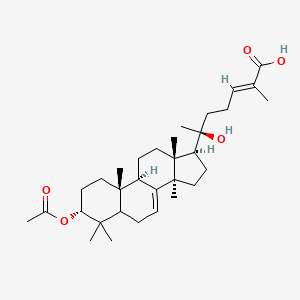
![5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068670.png)

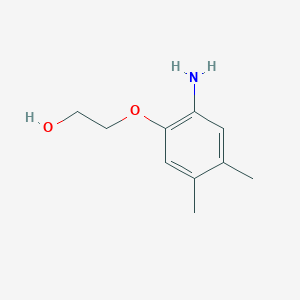
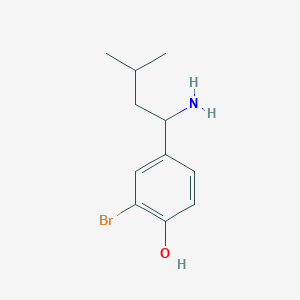
![3-Methoxy-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13068696.png)
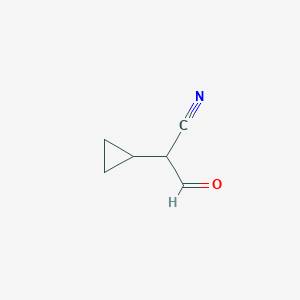
![4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol](/img/structure/B13068709.png)

![1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068725.png)
